molecular formula C23H28ClN3O B2474306 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922016-72-6

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2474306
CAS No.: 922016-72-6
M. Wt: 397.95
InChI Key: QLIDKIKRCDRKSB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the third position of the benzamide ring, an indoline moiety substituted with a methyl group at the first position, and a piperidine ring attached to the ethyl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

    Formation of the Indoline Moiety: The synthesis begins with the preparation of 1-methylindoline. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Attachment of the Piperidine Ring: The next step involves the alkylation of 1-methylindoline with 2-chloroethylpiperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of the Benzamide Core: The final step involves the acylation of the intermediate product with 3-chlorobenzoyl chloride. This reaction is usually performed in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM) at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group in the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and signaling pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the piperidine ring, which may influence its pharmacokinetic properties.

    3-chloro-N-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)benzamide: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIDKIKRCDRKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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